molecular formula C22H21BiO4-2 B13893830 Triphenylbismuthane;diacetate

Triphenylbismuthane;diacetate

Cat. No.: B13893830
M. Wt: 558.4 g/mol
InChI Key: XCPPRHDECCMBLP-UHFFFAOYSA-L
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Preparation Methods

Triphenylbismuthane;diacetate can be synthesized through the reaction of triphenylbismuth with acetic anhydride. The reaction typically involves heating triphenylbismuth with acetic anhydride under controlled conditions to yield the desired product . The general reaction is as follows:

Bi(C6H5)3+2(CH3CO)2O(CH3CO2)2Bi(C6H5)3+2CH3COOH\text{Bi(C}_6\text{H}_5\text{)}_3 + 2 \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{(CH}_3\text{CO}_2\text{)}_2\text{Bi(C}_6\text{H}_5\text{)}_3 + 2 \text{CH}_3\text{COOH} Bi(C6​H5​)3​+2(CH3​CO)2​O→(CH3​CO2​)2​Bi(C6​H5​)3​+2CH3​COOH

Chemical Reactions Analysis

Triphenylbismuthane;diacetate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of triphenylbismuthane;diacetate involves its ability to act as a phenyl donor in various chemical reactions. It can participate in oxidative addition and reductive elimination processes, which are crucial in many catalytic cycles . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Properties

Molecular Formula

C22H21BiO4-2

Molecular Weight

558.4 g/mol

IUPAC Name

triphenylbismuthane;diacetate

InChI

InChI=1S/3C6H5.2C2H4O2.Bi/c3*1-2-4-6-5-3-1;2*1-2(3)4;/h3*1-5H;2*1H3,(H,3,4);/p-2

InChI Key

XCPPRHDECCMBLP-UHFFFAOYSA-L

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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